molecular formula C20H25N3O3S B017141 Tramazoline tosylate CAS No. 102280-49-9

Tramazoline tosylate

Cat. No. B017141
M. Wt: 387.5 g/mol
InChI Key: QDRSWMWTRHEOCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tramazoline tosylate is a pharmaceutical compound used in scientific research for its ability to stimulate the alpha-adrenergic receptors. It is a potent vasoconstrictor and is widely used in the field of pharmacology for its therapeutic effects.

Mechanism Of Action

Tramazoline tosylate acts as a selective alpha-adrenergic receptor agonist, specifically targeting the alpha-1 receptors. It stimulates these receptors, leading to vasoconstriction and increased blood pressure. Tramazoline tosylate also has some affinity for the alpha-2 receptors, but its effects on these receptors are less pronounced.

Biochemical And Physiological Effects

Tramazoline tosylate has several biochemical and physiological effects. It increases blood pressure by constricting blood vessels, which can be beneficial in certain medical conditions. It also increases heart rate and cardiac output, which can improve blood flow to vital organs such as the brain and kidneys. Tramazoline tosylate also has some bronchodilatory effects, making it useful in the treatment of respiratory conditions such as asthma.

Advantages And Limitations For Lab Experiments

Tramazoline tosylate has several advantages for lab experiments. It is a potent vasoconstrictor, which can be useful in studying the effects of changes in blood pressure on various physiological processes. It is also relatively easy to synthesize, making it readily available for research purposes. However, tramazoline tosylate has some limitations as well. It has a relatively short half-life, which can make it difficult to maintain stable blood pressure levels over an extended period. Additionally, its effects on the alpha-2 receptors are less pronounced, which can limit its usefulness in certain types of research.

Future Directions

There are several future directions for research involving tramazoline tosylate. One area of interest is its potential use in the treatment of certain medical conditions, such as hypertension and cardiovascular disease. Another area of interest is its effects on the sympathetic nervous system and its potential role in regulating various physiological processes. Additionally, further research is needed to better understand the limitations of tramazoline tosylate and to develop more effective compounds for studying the alpha-adrenergic receptors.
Conclusion:
In conclusion, tramazoline tosylate is a potent vasoconstrictor that is widely used in scientific research for its ability to stimulate the alpha-adrenergic receptors. It has several biochemical and physiological effects and is relatively easy to synthesize, making it readily available for research purposes. However, it also has some limitations that should be taken into consideration when designing experiments. Further research is needed to better understand the potential uses of tramazoline tosylate and to develop more effective compounds for studying the alpha-adrenergic receptors.

Synthesis Methods

Tramazoline tosylate is synthesized by reacting 2-(3,4-dimethoxyphenyl)-2-imidazoline with p-toluenesulfonyl chloride in the presence of a base. The resulting compound is then purified by recrystallization to obtain the final product.

Scientific Research Applications

Tramazoline tosylate is used in scientific research to study the alpha-adrenergic receptors. It is commonly used in studies related to hypertension, cardiovascular disease, and other conditions that involve the regulation of blood pressure. It is also used in studies related to the sympathetic nervous system and its effects on various physiological processes.

properties

CAS RN

102280-49-9

Product Name

Tramazoline tosylate

Molecular Formula

C20H25N3O3S

Molecular Weight

387.5 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;N-(5,6,7,8-tetrahydronaphthalen-1-yl)-4,5-dihydro-1H-imidazol-2-amine

InChI

InChI=1S/C13H17N3.C7H8O3S/c1-2-6-11-10(4-1)5-3-7-12(11)16-13-14-8-9-15-13;1-6-2-4-7(5-3-6)11(8,9)10/h3,5,7H,1-2,4,6,8-9H2,(H2,14,15,16);2-5H,1H3,(H,8,9,10)

InChI Key

QDRSWMWTRHEOCY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC2=C(C1)C=CC=C2NC3=NCCN3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C1CCC2=C(C1)C=CC=C2NC3=NCC[NH2+]3

synonyms

1-NAPHTHYLAMINE, 5,6,7,8-TETRAHYDRO-N-(2-IMIDAZOLIN-2-YL)-, p-TOLUENES ULFONATE

Origin of Product

United States

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